molecular formula C23H28ClN3O4S B2577036 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1328596-65-1

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2577036
CAS RN: 1328596-65-1
M. Wt: 478
InChI Key: LZDVYWCRVVAOTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid . The obtained intermediate compounds substituted N - (Benzo [d]thiazol-2-yl)-2- (phenylamino) benzamides was treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains a morpholino group, which is a six-membered ring containing five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The compound reacts readily with a NPSH to form a fluorescent thiol adduct with excitation and emission wavelengths of 380 and 540 nm, respectively . It does not react with compounds containing nucleophilic functional groups other than thiols such as -OH, -NH 2, and -COOH .

Scientific Research Applications

Synthesis and Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a compound derived from thiazole, and related research has focused on the synthesis and activity of similar thiazole-based compounds. For instance, Lynch et al. (2006) explored the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, finding some to show anti-inflammatory activity (Lynch et al., 2006). Similarly, Abu-Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl and thiazolopyrimidines, which exhibited significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against various cancer cell lines. This research indicates the potential of thiazole derivatives in cancer treatment (Ravinaik et al., 2021).

Synthesis and Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of thiazole derivatives, including those similar to this compound, have been extensively studied. Chawla (2016) synthesized thiazole derivatives and confirmed their antimicrobial activity against various bacterial species (Chawla, 2016).

Safety and Hazards

The safety and hazards associated with this compound are not fully described in the available literature. As with all chemicals, it should be handled with care, using appropriate personal protective equipment, and it should be used only for research purposes.

Future Directions

The future directions for research on this compound could include further investigation of its anti-inflammatory properties , as well as exploration of its potential applications in other areas of biomedical research. Further studies could also aim to fully characterize its physical and chemical properties, and to assess its safety and toxicity.

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S.ClH/c1-16-5-4-6-17(15-16)22(27)26(10-9-25-11-13-30-14-12-25)23-24-20-18(28-2)7-8-19(29-3)21(20)31-23;/h4-8,15H,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDVYWCRVVAOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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